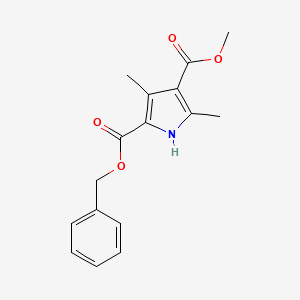
Bitropenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bitropenyl is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It consists of two benzene rings connected by a single bond, making it a member of the biphenyl family. This compound is known for its stability and versatility, which makes it a valuable component in numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, with the most common being the Wurtz-Fittig reaction. This involves the coupling of bromobenzene with sodium in the presence of dry ether. Another method is the Ullmann reaction, which uses copper as a catalyst to couple two aryl halides. Both methods require specific reaction conditions, such as anhydrous environments and controlled temperatures, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The Ullmann reaction is particularly favored due to its scalability and cost-effectiveness. Additionally, advancements in catalytic processes have allowed for more environmentally friendly production methods, reducing the need for hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Bitropenyl undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinones using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form biphenyl alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, nitrobiphenyls, and sulfonated biphenyls.
Applications De Recherche Scientifique
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Serves as a model compound in studies of molecular interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of dyes, agrochemicals, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of bitropenyl involves its interaction with various molecular targets, primarily through its ability to undergo electrophilic substitution reactions. This allows it to form stable complexes with enzymes and other proteins, influencing their activity and function. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events .
Comparaison Avec Des Composés Similaires
Bitropenyl is often compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which is less reactive due to the absence of substituents.
Chlorobiphenyls: More reactive in electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Nitrobiphenyls: Exhibit different reactivity patterns due to the presence of nitro groups, which are strong electron-withdrawing groups
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
39473-62-6 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
Clé InChI |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)


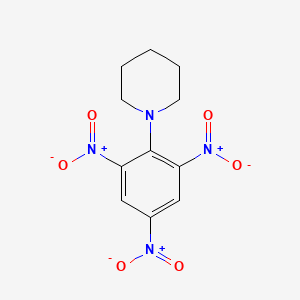
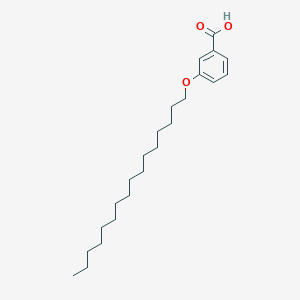
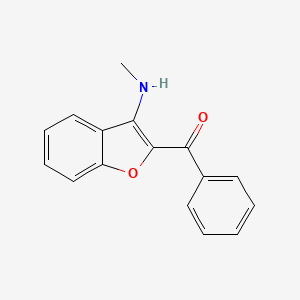

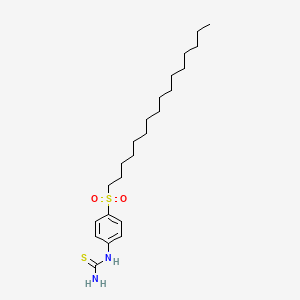

![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)

